4-[(2,3-dimethylimidazol-4-yl)methyl]-2-[[3-(trifluoromethyl)phenyl]methyl]morpholine
Description
4-[(2,3-dimethylimidazol-4-yl)methyl]-2-[[3-(trifluoromethyl)phenyl]methyl]morpholine is a complex organic compound that features a morpholine ring substituted with a trifluoromethylphenyl group and a dimethylimidazolylmethyl group
Properties
IUPAC Name |
4-[(2,3-dimethylimidazol-4-yl)methyl]-2-[[3-(trifluoromethyl)phenyl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O/c1-13-22-10-16(23(13)2)11-24-6-7-25-17(12-24)9-14-4-3-5-15(8-14)18(19,20)21/h3-5,8,10,17H,6-7,9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDUNRPTQVKSSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)CN2CCOC(C2)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-dimethylimidazol-4-yl)methyl]-2-[[3-(trifluoromethyl)phenyl]methyl]morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the dimethylimidazole derivative, followed by the introduction of the morpholine ring and the trifluoromethylphenyl group. Key steps may include:
Formation of the Dimethylimidazole Derivative: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Morpholine Ring: This step often involves nucleophilic substitution reactions where the morpholine ring is introduced to the imidazole derivative.
Introduction of the Trifluoromethylphenyl Group: This can be done using Suzuki-Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-dimethylimidazol-4-yl)methyl]-2-[[3-(trifluoromethyl)phenyl]methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to modify the functional groups attached to the imidazole or morpholine rings.
Substitution: Both the imidazole and morpholine rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions may vary, but typical reagents include halides and bases for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield N-oxides, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
4-[(2,3-dimethylimidazol-4-yl)methyl]-2-[[3-(trifluoromethyl)phenyl]methyl]morpholine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving imidazole-containing enzymes.
Mechanism of Action
The mechanism of action of 4-[(2,3-dimethylimidazol-4-yl)methyl]-2-[[3-(trifluoromethyl)phenyl]methyl]morpholine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: A proton pump inhibitor with a substituted imidazole ring.
Metronidazole: An antibiotic with an imidazole core.
Uniqueness
4-[(2,3-dimethylimidazol-4-yl)methyl]-2-[[3-(trifluoromethyl)phenyl]methyl]morpholine is unique due to the combination of its trifluoromethylphenyl and morpholine groups, which are not commonly found together in other compounds. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
